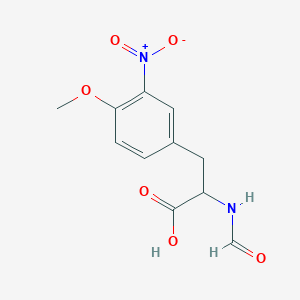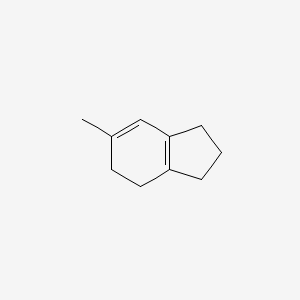
6-Methyl-2,3,4,5-tetrahydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2,3,4,5-tetrahydro-1H-indene is a chemical compound with the molecular formula C10H14 It is a derivative of indene, characterized by the presence of a methyl group at the 6th position and a partially saturated indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3,4,5-tetrahydro-1H-indene can be achieved through several methods. One common approach involves the catalytic hydrogenation of 6-Methyl-1H-indene. This reaction typically uses a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures. Another method involves the cyclization of appropriate precursors under acidic conditions, followed by reduction.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3,4,5-tetrahydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is typical.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and alcohols.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
6-Methyl-2,3,4,5-tetrahydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-2,3,4,5-tetrahydro-1H-indene involves its interaction with specific molecular targets and pathways. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-indene: Lacks the methyl group at the 6th position.
1H-Indene: Fully unsaturated indene ring.
6-Methyl-1H-indene: Unsaturated counterpart with a methyl group at the 6th position.
Uniqueness
6-Methyl-2,3,4,5-tetrahydro-1H-indene is unique due to its partially saturated ring structure and the presence of a methyl group, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
99304-56-0 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
6-methyl-2,3,4,5-tetrahydro-1H-indene |
InChI |
InChI=1S/C10H14/c1-8-5-6-9-3-2-4-10(9)7-8/h7H,2-6H2,1H3 |
InChI Key |
UCAIRUYOPTUKEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


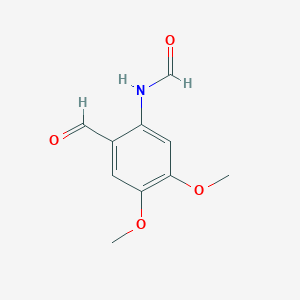

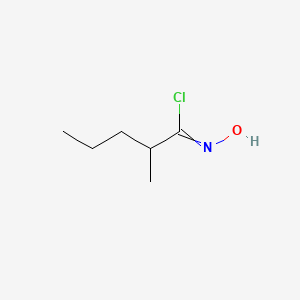
![1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)](/img/structure/B14333504.png)
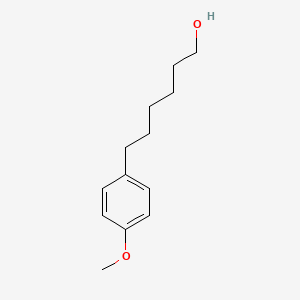


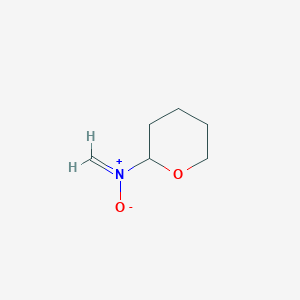
![acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide](/img/structure/B14333537.png)
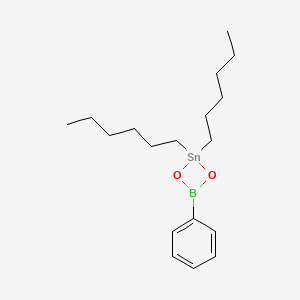
![N-[1-(2,4,4,5,5-Pentamethylcyclopent-1-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14333545.png)
![N-Methyl-2-[(2-sulfanylethyl)sulfanyl]propanamide](/img/structure/B14333558.png)
![2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate](/img/structure/B14333565.png)
